N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(3-methoxybenzyl)benzamide
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Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE is a complex organic compound with the molecular formula C19H21NO4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the benzamide moiety and methoxy groups. Common reagents used in these reactions include sulfur-containing compounds, methoxybenzyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce amines.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The thiolane ring and benzamide moiety can bind to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
- 2-chloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE is unique due to its specific substitution pattern and the presence of both methoxy groups and a thiolane ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H23NO5S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-[(3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H23NO5S/c1-25-18-7-3-5-15(11-18)13-21(17-9-10-27(23,24)14-17)20(22)16-6-4-8-19(12-16)26-2/h3-8,11-12,17H,9-10,13-14H2,1-2H3 |
InChI Key |
JSIGVEJACVTLQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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